Ibandronic Acid - 114084-78-5

Ibandronic Acid

Catalog Number: EVT-300824
CAS Number: 114084-78-5
Molecular Formula: C9H23NO7P2
Molecular Weight: 319.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibandronic acid, also known as Ibandronate, is a synthetic nitrogen-containing bisphosphonate belonging to the third generation of this class of compounds []. It is a potent inhibitor of bone resorption, a process that breaks down bone tissue []. This characteristic makes it a subject of extensive scientific research, particularly in the context of bone diseases.

Future Directions
  • Optimizing Treatment Regimens: Exploring the efficacy and safety of different routes and schedules of administration, particularly for intravenous formulations, remains crucial [, , ].
  • Personalized Medicine: Research into genetic factors influencing the efficacy of Ibandronic acid could pave the way for personalized treatment approaches [].

Zoledronic Acid

  • Compound Description: Zoledronic acid is a third-generation nitrogen-containing bisphosphonate, similar to Ibandronic acid. It is commonly used to treat bone metastases in cancer patients, including those with multiple myeloma and breast cancer. Zoledronic acid is known for its potent inhibition of osteoclasts, reducing bone resorption, and delaying skeletal-related events (SREs). [, , , , , , , ]
  • Relevance: Zoledronic acid shares a similar mechanism of action with Ibandronic acid, both being potent inhibitors of bone resorption. They are often compared in clinical trials for efficacy and safety in managing bone metastases and osteoporosis. While both drugs effectively reduce SREs, Zoledronic acid might be slightly more effective in reducing bone pain. [, , , , ]

Alendronic Acid

  • Compound Description: Alendronic acid is a bisphosphonate commonly used in the treatment and prevention of osteoporosis. Like Ibandronic acid, it inhibits osteoclast activity, reducing bone resorption. [, , ]
  • Relevance: Alendronic acid belongs to the same drug class as Ibandronic acid (bisphosphonates) and shares a similar mechanism of action by inhibiting bone resorption. They are considered equally effective for reducing the risk of fragility fractures. [, ]

Risedronic Acid

  • Compound Description: Risedronic acid is another bisphosphonate used to treat osteoporosis. It functions by inhibiting osteoclast-mediated bone resorption. [, , ]
  • Relevance: Risedronic acid, like Ibandronic acid, is a bisphosphonate with antiresorptive properties used for osteoporosis management. They are considered to have comparable efficacy in reducing the risk of fragility fractures. [, ]

Pamidronic Acid

  • Compound Description: Pamidronic acid is a bisphosphonate primarily used to treat hypercalcemia of malignancy and bone metastases associated with multiple myeloma and other cancers. It inhibits osteoclast activity and bone resorption. [, ]
  • Relevance: While Ibandronic acid is also used in similar conditions, Pamidronic acid is another bisphosphonate often compared with Zoledronic acid in clinical trials for managing bone metastases. Both drugs aim to reduce skeletal complications, but Zoledronic acid often demonstrates superior efficacy. [, ]

Denosumab

  • Compound Description: Denosumab is a monoclonal antibody that targets the receptor activator of nuclear factor kappa-Β ligand (RANKL). This mechanism differs from bisphosphonates like Ibandronic acid. By inhibiting RANKL, Denosumab prevents the formation, function, and survival of osteoclasts, ultimately reducing bone resorption. [, ]
  • Relevance: Although Denosumab works through a different mechanism than Ibandronic acid, both are used to treat osteoporosis and prevent fractures. They are considered equally effective, with Denosumab potentially having a slightly better safety profile. [, ]

Teriparatide

  • Compound Description: Teriparatide is a recombinant form of parathyroid hormone. Unlike Ibandronic acid, which inhibits bone resorption, Teriparatide stimulates bone formation. It is used in the treatment of osteoporosis in patients at high risk of fracture. [, ]
  • Relevance: Teriparatide offers a different approach to treating osteoporosis compared to Ibandronic acid. It promotes bone formation, while Ibandronic acid prevents bone loss. Both drugs are effective in reducing fracture risk, but they have distinct mechanisms of action. [, ]

Eldecalcitol

  • Compound Description: Eldecalcitol is an active vitamin D analog that enhances calcium absorption and bone mineralization. []
  • Relevance: While Ibandronic acid inhibits bone resorption, Eldecalcitol promotes bone formation. They are sometimes used in combination, especially in patients with gastric cancer after gastrectomy, to prevent bone loss and potentially enhance the effectiveness of osteoporosis treatment. []

Methylene Diphosphonate (MDP)

  • Compound Description: Methylene diphosphonate (MDP) is a first-generation bisphosphonate used in bone imaging studies. When labeled with radioactive isotopes like 177Lu, it can help visualize bone metabolism and identify areas of increased bone turnover. []
  • Relevance: While not used for treating osteoporosis like Ibandronic Acid, MDP provides a comparison point for the development and evaluation of newer bisphosphonates. Studies comparing the biodistribution of 177Lu-labeled MDP and Ibandronic Acid have shown that the latter exhibits higher skeletal uptake, suggesting potential advantages in bone-targeting therapies. []
Source

Ibandronic acid is synthesized through various chemical processes, which involve the reaction of specific precursors such as N-methyl-N-pentyl-β-alanine with phosphorus-containing reagents. The synthesis methods have been refined over time to improve yield and reduce impurities, making it more efficient for pharmaceutical applications.

Classification

Ibandronic acid falls under the category of bisphosphonates, which are characterized by their two phosphonate groups. It is specifically classified as a third-generation bisphosphonate, indicating its advanced efficacy and safety profile compared to earlier generations.

Synthesis Analysis

Methods

The synthesis of ibandronic acid typically involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with the formation of intermediates such as 3-[N-(methylpentyl) amino] propionic acid.
  2. Phosphorylation: The reaction of these intermediates with phosphorus oxychloride or phosphorus pentachloride leads to the formation of ibandronic acid.
  3. Purification: The crude product undergoes purification processes like crystallization or chromatography to achieve the desired purity levels.

Technical Details

Recent patents describe simplified synthetic routes that enhance yield and minimize by-products. For example, one method involves extracting organic phases using solvents like toluene, followed by specific washing and filtration steps to isolate ibandronic acid effectively .

Molecular Structure Analysis

Structure

Ibandronic acid has a complex molecular structure characterized by two phosphonate groups attached to a carbon chain. Its chemical formula is C9H22N2O7P2C_9H_{22}N_2O_7P_2, and it features a unique stereochemistry that is crucial for its biological activity.

Data

  • Molecular Weight: Approximately 359.22 g/mol
  • Chemical Structure: The structure includes a central carbon atom bonded to nitrogen and phosphonate groups, which are essential for its mechanism of action.
Chemical Reactions Analysis

Reactions

Ibandronic acid participates in various chemical reactions that are critical for its synthesis and functionality:

  1. Phosphorylation Reactions: These reactions involve the introduction of phosphorus into organic molecules, forming phosphonic acids.
  2. Hydrolysis: Ibandronic acid can undergo hydrolysis under certain conditions, leading to the formation of degradation products.

Technical Details

The synthesis pathway often requires stringent control over reaction conditions such as temperature and pH to ensure optimal yields and minimize impurities .

Mechanism of Action

Process

Ibandronic acid exerts its pharmacological effects primarily through the inhibition of osteoclasts, the cells responsible for bone resorption. This inhibition leads to:

Data

Clinical studies have demonstrated that ibandronic acid significantly reduces the incidence of vertebral fractures in postmenopausal women with osteoporosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; slightly soluble in organic solvents
  • Melting Point: Approximately 200°C (decomposes)

Chemical Properties

  • pH Range: Typically acidic when dissolved in water
  • Stability: Stable under normal storage conditions but sensitive to moisture and light.

Relevant analyses include high-performance liquid chromatography (HPLC) methods for assessing purity and stability .

Applications

Ibandronic acid is primarily used in clinical settings for:

  • Osteoporosis Treatment: It is prescribed to prevent fractures in patients with osteoporosis.
  • Bone Metastases Management: Ibandronic acid is also utilized in managing bone pain associated with metastatic cancer.
  • Paget's Disease Treatment: It helps manage Paget's disease by regulating bone remodeling processes.
Chemical Structure and Pharmacological Classification

Molecular Composition and Bisphosphonate Family Affiliation

Ibandronic acid (chemical formula: C₉H₂₃NO₇P₂, molecular weight: 319.23 g/mol) is a third-generation bisphosphonate characterized by a core phosphorus-carbon-phosphorus (P-C-P) backbone. This structure replaces the oxygen atom in native pyrophosphate (P-O-P) with a carbon atom, creating hydrolysis-resistant bonds essential for bone targeting [3] [6] [9]. The molecule features two phosphate groups (PO₃H₂) attached to a central carbon atom, with hydroxyl (-OH) and nitrogen-containing alkyl chain substituents at the R1 and R2 positions, respectively [5] [6].

As a bisphosphonate, ibandronic acid exhibits high affinity for hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral component of bone. This binding is mediated through chemisorption, where the phosphate groups coordinate with calcium ions in bone mineral surfaces. The hydroxyl group at R1 enhances this affinity by forming additional hydrogen bonds with hydroxyapatite crystals [3] [8]. Pharmacologically, ibandronic acid belongs to the bone resorption inhibitor class, specifically developed to treat metabolic bone disorders involving excessive osteoclast activity, such as osteoporosis [2] [5].

  • Table 1: Key Molecular Properties of Ibandronic Acid
    PropertyValue
    Chemical FormulaC₉H₂₃NO₇P₂
    Molecular Weight319.23 g/mol
    CAS Registry Number114084-78-5
    Bone Affinity Coefficient90.9–99.5% (concentration-dependent)
    Core Functional GroupsP-C-P backbone, -OH (R1), tertiary N (R2)

Structural Differentiation from First- and Second-Generation Bisphosphonates

Ibandronic acid’s structure confers distinct advantages over earlier bisphosphonates. Unlike first-generation non-nitrogenous bisphosphonates (e.g., etidronate, clodronate), ibandronic acid contains a tertiary nitrogen atom within its R2 pentylalkylamine chain (-CH₂-CH₂-N(CH₃)-C₅H₁₁) [3] [6] [8]. This nitrogen moiety is critical for its enhanced antiresorptive potency. Compared to second-generation nitrogen-containing bisphosphonates like pamidronate and alendronate, ibandronic acid features:

  • A shorter R1 side chain with a hydroxyl group.
  • A branched R2 chain with a tertiary nitrogen (rather than primary amine in pamidronate).

These modifications optimize its three-dimensional interaction with the hydrophobic pocket of farnesyl pyrophosphate synthase (FPPS), a key enzyme in osteoclast-mediated resorption [3] [4]. Consequently, ibandronic acid demonstrates 500–1,000-fold greater potency than etidronate and 2–10-fold higher potency than alendronate in preclinical bone resorption assays [6] [8].

  • Table 2: Structural and Potency Comparison with Representative Bisphosphonates
    BisphosphonateGenerationR1 GroupR2 GroupRelative Potency
    EtidronateFirst-CH₃-CH₃1 (Reference)
    PamidronateSecond-OH-CH₂-CH₂-NH₂ (primary)100
    AlendronateSecond-OH-CH₂-CH₂-CH₂-NH₂ (primary)100–500
    Ibandronic AcidThird-OH-CH₂-CH₂-N(CH₃)-C₅H₁₁ (tertiary)500–1,000
    ZoledronateThird-OHImidazole ring5,000

Nitrogen-Containing Bisphosphonate Subclass Characteristics

Ibandronic acid is a prototypical nitrogen-containing bisphosphonate (N-BP), defined by its tertiary amine functional group. N-BPs inhibit osteoclast-mediated bone resorption through targeted disruption of the mevalonate pathway. Specifically, ibandronic acid acts as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), an enzyme catalyzing the conversion of geranyl pyrophosphate (GPP) to farnesyl pyrophosphate (FPP) [2] [3] [5].

Mechanism of Action:

  • Cellular Uptake: Adsorbed onto bone surfaces, ibandronic acid is endocytosed by osteoclasts during resorption.
  • FPPS Inhibition: The tertiary nitrogen atom coordinates with threonine 201 and lysine 200 residues in FPPS’s active site, blocking isoprenoid lipid synthesis [3] [5].
  • Loss of GTPase Prenylation: Depletion of FPP and geranylgeranyl pyrophosphate (GGPP) prevents post-translational prenylation of small GTPases (e.g., Ras, Rho, Rac).
  • Osteoclast Dysfunction: Non-prenylated GTPases disrupt cytoskeletal integrity, vesicular trafficking, and apoptosis signaling, leading to osteoclast inactivation [3] [6].

Ibandronic acid’s inhibition constant (Kᵢ) for human FPPS is < 50 nM, significantly lower than non-nitrogenous bisphosphonates (e.g., clodronate Kᵢ > 1,000 nM) [3] [5]. This biochemical potency translates to sustained antiresorptive effects, with bone turnover suppression persisting for months after dosing due to prolonged skeletal retention (elimination half-life: 10–60 hours in serum; years in bone) [5] [6] [9].

  • Table 3: Enzymatic Targets and Binding Kinetics of Ibandronic Acid
    Target EnzymeInhibition Constant (Kᵢ)Biological Consequence
    Farnesyl Pyrophosphate Synthase (FPPS)< 50 nMBlocks FPP/GGPP synthesis
    Geranylgeranyl Pyrophosphate Synthase (GGPPS)Secondary inhibitionAmplifies GTPase dysfunction
    Hydroxyapatite BindingK_d ≈ 10⁻⁸ MConcentrates drug at bone resorption sites

Properties

CAS Number

114084-78-5

Product Name

Ibandronic Acid

IUPAC Name

[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid

Molecular Formula

C9H23NO7P2

Molecular Weight

319.23 g/mol

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)

InChI Key

MPBVHIBUJCELCL-UHFFFAOYSA-N

SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O

Solubility

Freely soluble
1.34e+01 g/L

Synonyms

(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate
1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate
BM 21.0955
BM 210955
BM-21.0955
BM-210955
BM21.0955
BM210955
Bondronat
Boniva
Bonviva
ibandronate
ibandronate sodium
Ibandronate Sodium Anhydrous
ibandronic acid
ibandronic acid, sodium salt, monohydrate
RPR 102289A
RPR-102289A
RPR102289A

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.